1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azetidine ring and the pyrimidine moiety further enhances its chemical versatility and potential for various scientific applications.
Preparation Methods
The synthesis of 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the azetidine and pyrimidine groups. Common reagents used in these reactions include fluorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazole or pyrimidine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or halides. .
Scientific Research Applications
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole: This compound has a benzimidazole core instead of a benzodiazole core, which may result in different biological activities and applications.
2-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole: The presence of a cyclopropyl group introduces additional steric effects and potential differences in reactivity and biological activity.
Bis(2-ethylhexyl) terephthalate: Although structurally different, this compound can be used as a reference for comparing the chemical properties and industrial applications of this compound.
Properties
IUPAC Name |
1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5/c1-2-12-15(17)16(19-9-18-12)21-7-11(8-21)22-10-20-13-5-3-4-6-14(13)22/h3-6,9-11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFTNSRXGAQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)N3C=NC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.